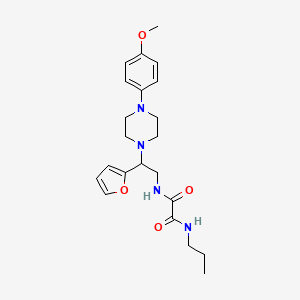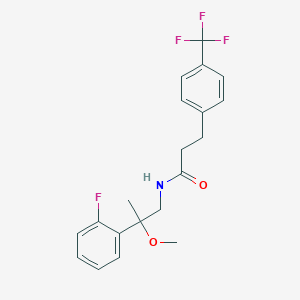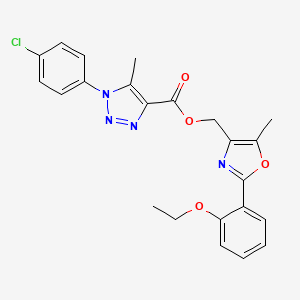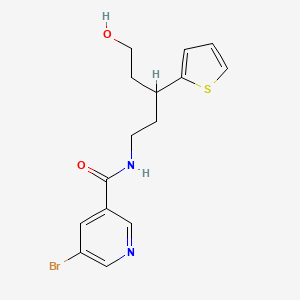
N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide is a novel chemical entity that appears to be related to a class of compounds that incorporate furan, piperazine, and various substituents. These compounds are of interest due to their potential biological activities, which have been explored in various contexts, such as fungicidal, herbicidal, antidepressant, and antituberculosis applications.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic heterocyclic structures like furan. For instance, one approach to synthesizing similar compounds involves the Mannich reaction with triazole Schiff bases, piperazine derivatives, and formaldehyde to yield furan/thiophene and piperazine-containing 1,2,4-triazole Mannich bases . Another method includes the Claisen Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and subsequent Mannich reaction to produce oxazole derivatives . These methods indicate that the synthesis of N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide would likely involve similar condensation and cyclization reactions, possibly followed by functional group modifications to achieve the final structure.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized using various analytical techniques such as melting points, 1H NMR, 13C NMR, IR, and elemental analysis . These techniques help confirm the presence of functional groups and the overall molecular framework, which is crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
Compounds with furan and piperazine moieties can undergo a variety of chemical reactions. The furan ring can participate in electrophilic aromatic substitution, while the piperazine can be involved in nucleophilic substitution reactions. The presence of other functional groups, such as oxalamide, may also influence the compound's reactivity, potentially leading to the formation of additional derivatives or transformation products under different chemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and melting point, are typically determined experimentally. These properties are essential for understanding the compound's behavior in biological systems and can influence its pharmacokinetics and pharmacodynamics. For example, modifications to the piperazine ring, as seen in the synthesis of anti-tuberculosis analogues, can lead to increased absorption and serum half-life, which are critical factors for bioavailability .
Aplicaciones Científicas De Investigación
Design and Synthesis for Pharmacological Evaluation
A novel series of compounds, including derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, were synthesized and evaluated for their antidepressant and antianxiety activities. This research highlights the potential of furan and piperazine derivatives in developing new therapeutic agents for mood disorders (J. Kumar et al., 2017).
Antimicrobial Activities
Further studies into the synthesis of azole derivatives, including those with furan and piperazine moieties, have shown promising antimicrobial activities against various microorganisms. This indicates the potential application of such compounds in combating infectious diseases (Serap Başoğlu et al., 2013).
Catalytic Activity in Chemical Synthesis
The use of N,N'-Bis(furan-2-ylmethyl)oxalamide and related compounds has been explored to enhance the catalytic activity in Cu-catalyzed coupling reactions, demonstrating the chemical utility of these derivatives in facilitating complex organic syntheses (Subhajit Bhunia et al., 2017).
Propiedades
IUPAC Name |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4/c1-3-10-23-21(27)22(28)24-16-19(20-5-4-15-30-20)26-13-11-25(12-14-26)17-6-8-18(29-2)9-7-17/h4-9,15,19H,3,10-14,16H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZVKECLDSNOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/no-structure.png)
![6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008965.png)
![N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3008966.png)

![2-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3008969.png)
![2,8,10-trimethyl-N-(1-phenylethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3008970.png)


![2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3008976.png)


![6-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B3008980.png)

![4-Methylsulfanyl-2-[4-(morpholine-4-sulfonyl)-2-nitro-phenylamino]-butyric acid](/img/structure/B3008984.png)